2-cyclopropyl-4-(difluoromethyl)-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine
説明
The compound 2-cyclopropyl-4-(difluoromethyl)-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine features a pyrimidine core substituted with a cyclopropyl group at position 2, a difluoromethyl group at position 4, and a piperazine-linked 6-ethyl-5-fluoropyrimidine moiety at position 4. This structure integrates fluorine atoms for enhanced lipophilicity and metabolic stability, a cyclopropyl group for steric modulation, and a piperazine spacer to facilitate conformational flexibility . Such modifications are common in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties.
特性
IUPAC Name |
2-cyclopropyl-4-(difluoromethyl)-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6/c1-2-12-15(19)18(23-10-22-12)27-7-5-26(6-8-27)14-9-13(16(20)21)24-17(25-14)11-3-4-11/h9-11,16H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHDJNIALBLJPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NC(=NC(=C3)C(F)F)C4CC4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Structural and Functional Comparison with Analogous Compounds
Core Modifications and Substituent Analysis
The table below highlights key structural differences between the target compound and analogs from the provided evidence:
Key Observations:
Fluorine Substitution: The target compound and WJ111-11 both utilize difluoromethyl groups, which enhance lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs like those in .
Piperazine Linkers : While the target compound employs a piperazine spacer to connect pyrimidine units, EP 2402347 analogs use piperazine with sulfonyl groups, introducing polar interactions and rigidity .
Hypothesized Pharmacological Implications
Metabolic Stability : The cyclopropyl group in the target compound may reduce cytochrome P450-mediated metabolism compared to ethyl or methyl groups in analogs (e.g., ) .
Solubility: Morpholino groups in WJ111-11 improve aqueous solubility, whereas the target compound relies on fluorine and piperazine for balanced lipophilicity .
Target Binding: The flexible piperazine linker in the target compound may allow better adaptation to binding pockets than rigid thieno cores () but could reduce specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
